5-Fluoro-5,6-dihydro-deoxyuridine

Beschreibung

Nomenclature and Chemical Identity

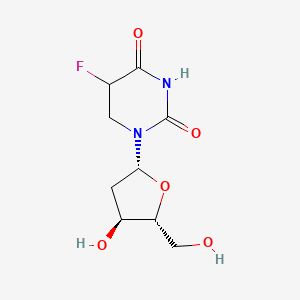

5-Fluoro-5,6-dihydro-deoxyuridine, systematically named 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione , belongs to the class of fluorinated nucleoside analogs. Its molecular formula is $$ \text{C}9\text{H}{13}\text{FN}2\text{O}6 $$, with a molecular weight of 264.21 g/mol. The compound is registered under CAS number 88291-54-7 and shares structural similarities with uridine derivatives, distinguished by the substitution of a fluorine atom at the 5-position and saturation of the 5,6-bond in the pyrimidine ring.

The SMILES notation for this compound is C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F, which encodes its stereochemical configuration. The presence of both a fluorine atom and a dihydro modification in the uracil moiety positions it as a unique analog for studying nucleoside metabolism and RNA interactions.

Historical Context and Discovery

The synthesis of this compound was first reported in 2010 , with subsequent modifications to its structural characterization documented in 2025. Its development aligns with broader efforts to explore fluorinated nucleosides for their potential to mimic natural substrates in biochemical pathways. Unlike earlier fluoropyrimidines like 5-fluorouracil (5-FU) or 5-fluoro-2'-deoxyuridine (FUDR) , this compound’s dihydro modification introduces distinct electronic and steric properties, enabling novel interactions with enzymes such as thymidylate synthase and RNA polymerases.

The compound’s discovery emerged from investigations into dihydrouridine —a naturally occurring modified nucleoside in transfer RNA (tRNA)—where saturation of the 5,6-bond enhances conformational flexibility. By incorporating fluorine, researchers aimed to create analogs that combine the stability of fluorinated compounds with the dynamic structural features of dihydrouridine.

Relevance in Nucleoside and Pyrimidine Chemistry

This compound occupies a critical niche in nucleoside chemistry due to its dual functional modifications:

- Fluorine Substitution : The electronegative fluorine atom at C5 alters electron distribution in the pyrimidine ring, affecting base-pairing interactions and enzymatic recognition.

- Dihydro Saturation : Reduction of the 5,6-double bond introduces a non-planar conformation, which may influence RNA backbone flexibility and resistance to hydrolytic degradation.

These features make the compound valuable for probing RNA structure-function relationships and designing antimetabolites. For instance, fluorinated dihydrouridine analogs could interfere with tRNA maturation or viral RNA replication by mimicking natural nucleotides while resisting processing by host enzymes.

Comparative studies with 5-fluoro-2'-deoxyuridine (FUDR) highlight key differences: while FUDR primarily targets thymidylate synthase in DNA synthesis, this compound’s RNA-focused modifications suggest applications in regulating translation or viral replication. Its synthesis and characterization have expanded the toolkit for studying fluorinated nucleosides, bridging gaps between traditional antimetabolites and next-generation RNA-targeted therapeutics.

Eigenschaften

Molekularformel |

C9H13FN2O5 |

|---|---|

Molekulargewicht |

248.21 g/mol |

IUPAC-Name |

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C9H13FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h4-7,13-14H,1-3H2,(H,11,15,16)/t4?,5-,6+,7+/m0/s1 |

InChI-Schlüssel |

BNMDIVHTOIOYFX-XCXKOOTESA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)F)CO)O |

Kanonische SMILES |

C1C(C(OC1N2CC(C(=O)NC2=O)F)CO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

5-Fluor-1-[(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidin-2,4-dion unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann zu ihrem entsprechenden Dihydroderivat reduziert werden.

Substitution: Das Fluoratom kann unter bestimmten Bedingungen durch andere Nukleophile substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Nukleophile wie Thiole, Amine oder Halogenide können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation 5-Fluor-2'-Desoxyuridin-5'-aldehyd ergeben, während die Reduktion 5-Fluor-2'-Desoxyuridin-5'-alkohol ergeben kann.

Wissenschaftliche Forschungsanwendungen

5-Fluor-1-[(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidin-2,4-dion hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer fluorierter Nukleoside verwendet.

Biologie: Wird in Studien zu DNA-Synthese- und Reparaturmechanismen eingesetzt.

Medizin: Wird als antineoplastisches Mittel zur Behandlung verschiedener Krebsarten eingesetzt, darunter Darmkrebs und Brustkrebs.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzstandard in der analytischen Chemie eingesetzt.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung, indem sie die Thymidilatsynthase hemmt, ein Enzym, das für die DNA-Synthese von entscheidender Bedeutung ist. Durch die Einlagerung in die DNA verursacht sie eine Kettenabbruchreaktion und verhindert die Replikation von Krebszellen. Das Fluoratom erhöht die Stabilität der Verbindung und verstärkt ihre Bindungsaffinität zum Enzym, wodurch es zu einem potenten Chemotherapeutikum wird.

Analyse Chemischer Reaktionen

Types of Reactions

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to its corresponding dihydro derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-fluoro-2’-deoxyuridine-5’-aldehyde, while reduction can produce 5-fluoro-2’-deoxyuridine-5’-alcohol .

Wissenschaftliche Forschungsanwendungen

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated nucleosides.

Biology: Employed in studies of DNA synthesis and repair mechanisms.

Medicine: Utilized as an antineoplastic agent in the treatment of various cancers, including colorectal and breast cancer.

Wirkmechanismus

The compound exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By incorporating into DNA, it causes chain termination and prevents the replication of cancer cells. The fluorine atom enhances the compound’s stability and increases its binding affinity to the enzyme, making it a potent chemotherapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

| Compound | Structure | Key Modifications | Primary Target |

|---|---|---|---|

| 5-Fluoro-5,6-dihydro-deoxyuridine | Saturated pyrimidine ring + deoxyribose | 5-Fluoro, 5,6-dihydro, deoxyribose | Thymidylate synthase (TS), DNA/RNA |

| 5-Fluorouracil (5-FU) | Unsaturated pyrimidine ring | 5-Fluoro substitution | TS, RNA incorporation |

| 5-Fluoro-2'-deoxyuridine (FdUrd) | Unsaturated pyrimidine + deoxyribose | 5-Fluoro, deoxyribose | TS (via FdUMP) |

| 5-Fluoro-5,6-dihydrouracil (FUH2) | Saturated pyrimidine ring | 5-Fluoro, 5,6-dihydro | Inactive metabolite of 5-FU |

| cis-5-F-5,6-dihydro-6-methoxy-uracil | Saturated pyrimidine + 6-methoxy | 5-Fluoro, 6-methoxy, cis-configuration | TS inhibition |

Mechanism of Action

- This compound: Likely requires phosphorylation to its monophosphate form (dihydro-FdUMP) to inhibit TS, similar to FdUrd. The saturated ring may enhance binding affinity or reduce catabolism .

- 5-FU: Inhibits TS via 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and incorporates into RNA, disrupting translation .

- FdUrd : Converted to FdUMP, a potent TS inhibitor, with high hepatic extraction (69–92%) during arterial infusion, reducing systemic toxicity .

- FUH2 : An inactive 5-FU metabolite generated via dihydropyrimidine dehydrogenase (DPD); lacks direct cytotoxicity .

- cis-5-F-5,6-dihydro-6-methoxy-uracil : Exhibits 2–5× stronger TS inhibition than 5-FU in intact cells, attributed to its stable dihydro configuration and methoxy group .

Metabolic Pathways

| Compound | Activation Pathway | Catabolism | Key Enzymes |

|---|---|---|---|

| This compound | Phosphorylation to dihydro-FdUMP | Potential deamination or reduction | Thymidine phosphorylase, kinases |

| 5-FU | Anabolism to FdUMP, FUTP (RNA) | DPD-mediated reduction to FUH2 | DPD, OPRT |

| FdUrd | Phosphorylation to FdUMP | Hepatic clearance (extraction ratio 0.69–0.92) | Thymidine phosphorylase |

| FUH2 | N/A (inactive metabolite) | Degraded to α-fluoro-β-alanine | Dihydropyrimidinase |

| cis-5-F-dihydro-6-methoxy-uracil | Direct TS inhibition | Unclear; likely hepatic oxidation | Cytochrome P450 |

Pharmacokinetic and Efficacy Data

- Hepatic Extraction :

- Antiproliferative Activity :

- Toxicity Profile: 5-FU/FdUrd: Gastrointestinal toxicity correlates with RNA incorporation and TS inhibition . FUH2: Non-toxic but implicated in 5-FU toxicity when DPD is deficient .

Key Research Findings

Structural Impact on Efficacy :

- Saturation of the pyrimidine ring (e.g., cis-5-F-dihydro-6-methoxy-uracil) enhances TS inhibition and cytotoxicity compared to 5-FU .

- Deoxyribose in FdUrd improves tissue-specific delivery but requires enzymatic activation for efficacy .

Metabolic Fate :

- Dihydro derivatives with alkoxy groups (e.g., methoxy) resist DPD-mediated catabolism, prolonging activity .

- In contrast, FUH2 is rapidly cleared, highlighting the role of structural nuances in metabolic stability .

Clinical Implications: Hepatic arterial infusion of FdUrd achieves 4× higher intrahepatic concentrations vs. systemic administration, underscoring its utility in liver cancer . DPD deficiency increases 5-FU toxicity due to reduced FUH2 formation, necessitating pharmacogenomic testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.